5-(Benzyloxy)-3-bromopyridin-2-amine

Lipophilicity ADME Physicochemical Properties

5-(Benzyloxy)-3-bromopyridin-2-amine (CAS 941596-78-7) is a regiospecific 2-aminopyridine building block for CNS drug discovery. * Orthogonal 3-Br and 5-OBn groups enable sequential Pd-catalyzed cross-coupling and deprotection for rapid SAR. * Calculated LogP of 4.14 enhances passive BBB permeability vs. regioisomers. * High purity ≥98%, ready stock, and global shipping ensure immediate lead optimization.

Molecular Formula C12H11BrN2O
Molecular Weight 279.13 g/mol
CAS No. 941596-78-7
Cat. No. B1456939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-3-bromopyridin-2-amine
CAS941596-78-7
Molecular FormulaC12H11BrN2O
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(N=C2)N)Br
InChIInChI=1S/C12H11BrN2O/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)
InChIKeyFETOEVKYTOUGGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Benzyloxy)-3-bromopyridin-2-amine Overview


5-(Benzyloxy)-3-bromopyridin-2-amine (CAS 941596-78-7) is a regiospecifically substituted 2-aminopyridine derivative featuring a benzyloxy group at the 5-position and a bromine atom at the 3-position of the pyridine ring [1]. With a molecular formula of C12H11BrN2O and a molecular weight of 279.13 g/mol, this compound serves as a versatile synthetic intermediate, particularly in the preparation of pharmaceutically relevant heterocycles. Its orthogonal functional groups—a protected hydroxyl moiety (benzyloxy) and a halogen atom (bromine) positioned ortho to an amino group—enable sequential and selective chemical transformations, making it a strategic building block for complex molecule synthesis .

Orthogonal Br / OBn / NH2 handles for sequential functionalization
Regiospecific 3-bromo-5-benzyloxy-2-aminopyridine scaffold
Versatile intermediate for pharmaceutically relevant heterocycles
Class-level synthetic utility

5-(Benzyloxy)-3-bromopyridin-2-amine: Substitution Risks


Within the class of 2-aminopyridine building blocks, regioisomers such as 3-(benzyloxy)-5-bromopyridin-2-amine (CAS 754230-78-9) are not interchangeable with 5-(benzyloxy)-3-bromopyridin-2-amine (CAS 941596-78-7) due to fundamental differences in physicochemical properties and reactivity profiles that directly impact synthetic outcomes and downstream applications. The distinct positioning of the bromine atom relative to the electron-donating 2-amino group alters the electronic environment of the pyridine ring, which in turn affects the rates of key transformations such as palladium-catalyzed cross-coupling reactions and the regioselectivity of subsequent functionalizations . Furthermore, the specific substitution pattern influences key molecular properties like lipophilicity (LogP), which is critical for the pharmacokinetic behavior of final drug candidates derived from these intermediates. The following quantitative evidence demonstrates that these are not merely academic distinctions but have tangible implications for scientific selection and procurement.

Lipophilicity (LogP)
Regioisomer 3-benzyloxy-5-bromo exhibits a lower calculated LogP; the difference may shift permeability models and cannot be assumed interchangeable.
Boiling point / volatility
A reported ~12 °C difference alters condensation-phase behavior, impacting purification workflows relative to the 3,5-reversed isomer.
Cross-coupling regioselectivity
The ortho-bromo configuration to the 2-amino group accelerates oxidative addition in Pd-catalyzed couplings; the para-bromo regioisomer cannot replicate this activation pattern.

5-(Benzyloxy)-3-bromopyridin-2-amine: Key Differentiators


Lipophilicity Advantage Over Regioisomer

5-(Benzyloxy)-3-bromopyridin-2-amine exhibits a significantly higher calculated LogP value of 4.14 compared to its regioisomer, 3-(benzyloxy)-5-bromopyridin-2-amine, which has a LogP of 3.5865 [1]. This difference of approximately 0.55 Log units translates to a theoretical ~3.5-fold increase in lipophilicity, suggesting enhanced passive membrane permeability.

Lipophilicity (LogP)
Head-to-head
Target LogP 4.14 vs regioisomer 3.59 (Δ +0.55)
Reported logP difference supports permeability model interpretation
Calculated via XLogP3; confirm experimentally if critical
Lipophilicity ADME Physicochemical Properties

Boiling Point and Intermolecular Interactions

The boiling point of 5-(benzyloxy)-3-bromopyridin-2-amine is reported as 389.1±37.0 °C at 760 mmHg, which is notably higher than the 376.7 °C boiling point reported for its regioisomer, 3-(benzyloxy)-5-bromopyridin-2-amine [1]. This 12.4 °C difference indicates distinct intermolecular forces in the condensed phase, potentially impacting purification strategies like distillation and suggesting altered crystal packing or solvation properties.

Boiling Point
Head-to-head
389.1 °C vs 376.7 °C at 760 mmHg
Reported bp difference may influence distillation and purification workflows
Calculated values; experimental validation advised
Physical Chemistry Purification Volatility

Ortho-Bromo Cross-Coupling Reactivity

The bromine atom at the 3-position of 5-(benzyloxy)-3-bromopyridin-2-amine is situated ortho to the electron-donating 2-amino group. This electronic arrangement is known to accelerate the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions compared to bromine atoms positioned para to the amino group [1]. While direct yield data for this specific compound is not available in the public domain, this class-level inference is well-supported by mechanistic studies on 2-aminopyridine systems. The ortho-bromo substituent is therefore expected to be a more reactive handle for Suzuki-Miyaura and Buchwald-Hartwig couplings than the 5-bromo group in its regioisomer, potentially leading to higher yields or milder reaction conditions.

Cross-Coupling Reactivity
Class-level
Ortho-bromo (3-position) expected more reactive than para-bromo
Supports regioselective coupling strategy; mechanistic inference
Verify under intended Pd conditions; no direct yield data
Cross-Coupling Synthetic Chemistry Reactivity

Purity and Storage Specifications

Commercially available 5-(benzyloxy)-3-bromopyridin-2-amine is typically supplied with a minimum purity of 98%, as specified by multiple vendors including Leyan and MolCore . This high purity level is critical for ensuring reproducible results in sensitive applications like medicinal chemistry and materials science. Furthermore, vendor specifications for storage recommend sealed, dry conditions at 2-8°C, which is a common requirement for aminopyridine derivatives but underscores the need for proper cold-chain management during procurement .

Commercial Specification
Specification review
≥98% purity; store 2–8 °C dry, sealed
Lot-specific purity and storage documentation to confirm
Supplier COA verification recommended
Quality Control Procurement Stability

5-(Benzyloxy)-3-bromopyridin-2-amine: Key Applications


Kinase Inhibitor Scaffold Synthesis

The orthogonal reactivity of the 3-bromo and 5-benzyloxy groups makes this compound an ideal starting material for the stepwise construction of 3,5-disubstituted 2-aminopyridines, a core scaffold in many kinase inhibitor programs [1]. The ortho-bromo group can be selectively engaged in a first cross-coupling reaction (e.g., Suzuki-Miyaura) to introduce an aryl or heteroaryl moiety at the 3-position. Subsequently, the benzyloxy group can be deprotected to reveal a hydroxyl group for further diversification at the 5-position, enabling the rapid exploration of structure-activity relationships (SAR).

CNS-Penetrant Drug Candidate Development

The elevated LogP value of 4.14, compared to its regioisomer, makes 5-(benzyloxy)-3-bromopyridin-2-amine a preferred starting material for medicinal chemistry projects targeting the central nervous system (CNS) [2]. The increased lipophilicity of this intermediate is likely to be retained in its downstream derivatives, thereby enhancing their ability to cross the blood-brain barrier (BBB) via passive diffusion. This is a critical property for the development of therapeutics for neurological and psychiatric disorders.

Sequential Cross-Coupling for Heterocycle Libraries

As a building block bearing both a halogen and a protected alcohol, 5-(benzyloxy)-3-bromopyridin-2-amine is uniquely suited for divergent synthesis strategies. The 2-amino group can also be functionalized (e.g., via amide bond formation or reductive amination) either before or after the cross-coupling steps, providing a high degree of synthetic versatility . This allows chemists to efficiently generate diverse compound libraries from a single, well-characterized intermediate.

Materials Science and Agrochemical Intermediates

Beyond pharmaceuticals, the regiospecific substitution pattern of 5-(benzyloxy)-3-bromopyridin-2-amine is valuable in the synthesis of ligands for metal-organic frameworks (MOFs) or as a precursor to functional materials requiring precisely positioned donor atoms. Similarly, the 2-aminopyridine core is a privileged structure in agrochemistry, and this compound's unique substitution pattern can be leveraged to create novel herbicidal or fungicidal agents with improved selectivity profiles .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Orthogonal reactivity (3-Br, 5-OBn, 2-NH2)
Regioselective cross-coupling sequence verification
CNS permeability research
Elevated calculated LogP vs. regioisomer
Permeability assay model fit; confirm experimental logD
Divergent library synthesis
Sequential functionalization points (Br, NH2, OH after deprotection)
Synthetic route feasibility and intermediate stability
Ligand / agrochemical precursor
Regiospecific substitution pattern for coordination or bioactivity
Target structure validation and downstream functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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